4-(1-Phenyl-1H-pyrazol-4-yl)piperidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H17N3 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
4-(1-phenylpyrazol-4-yl)piperidine |
InChI |
InChI=1S/C14H17N3/c1-2-4-14(5-3-1)17-11-13(10-16-17)12-6-8-15-9-7-12/h1-5,10-12,15H,6-9H2 |
InChI Key |
NXSCNTAYEMSQOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CN(N=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Structure Activity Relationship Sar and Structural Optimization of Pyrazolyl Piperidine Systems
Systematic Exploration of Pyrazole (B372694) Ring Substitutions
The pyrazole ring is an aromatic heterocycle whose electronic properties can be readily modulated. The sp2-hybridized nitrogen at the N2 position is basic, while the hydrogen at the N1 position can be deprotonated in the presence of a base. nih.gov The carbon atoms also exhibit distinct reactivity; the C4 position is relatively electron-rich, whereas the C3 and C5 positions are electron-deficient, making them susceptible to electrophilic attack. nih.gov This electronic landscape provides a foundation for exploring functionalization to tune the molecule's interactions with biological targets.
The substituent on the N1 nitrogen of the pyrazole ring plays a critical role in orienting the molecule and establishing key interactions. In the parent compound, this is a phenyl group. SAR studies on related pyrazolone (B3327878) systems have shown that modifications at this position significantly influence biological activity. For instance, in a series of N-substituted phenyldihydropyrazolones, a clear trend was observed where more apolar compounds generally exhibited better activity against Trypanosoma cruzi than molecules with lower calculated LogP values (<2.0). nih.gov While direct improvement in potency was not achieved in that specific study, it highlighted that the lipophilicity of the N1-substituent is a key parameter to optimize. nih.gov The introduction of a piperidine (B6355638) linker at this position also offers new vectors for derivatization, providing starting points for future drug discovery efforts. nih.gov
The C3 and C5 positions of the pyrazole ring are electronically deficient and offer valuable opportunities for structural modification. nih.gov Synthetic strategies have been developed for the flexible introduction of various functionalized substituents at these positions. nih.gov Research has demonstrated that installing different alkyl and aryl groups at C5, such as methyl, isopropyl, tert-butyl, and phenyl groups, can influence the steric and electronic environment of the molecule. nih.gov
In a study on meprin inhibitors, the 3,5-diphenylpyrazole (B73989) scaffold was identified as a potent starting point. nih.gov Subsequent modifications revealed important SAR insights. The introduction of smaller (methyl) or more flexible (benzyl) groups at one of these positions in place of a phenyl ring led to a decrease in inhibitory activity. nih.gov However, a more rigid cyclopentyl moiety maintained a similar level of activity, suggesting that the size, shape, and rigidity of the substituent are critical for optimal interaction with the target's binding site. nih.gov Placing a ligating side chain on a ring carbon like C3, rather than on a nitrogen atom, can also make the unbound ring nitrogen available for hydrogen bonding, which can be a significant factor in molecular recognition. nih.gov
| Compound Analogue | Substitution at C3/C5 | Relative Activity | Reference |
|---|---|---|---|
| Diphenyl Analogue (Reference) | Phenyl | High | nih.gov |
| Methyl Analogue | Methyl | Decreased | nih.gov |
| Benzyl Analogue | Benzyl | Decreased | nih.gov |
| Cyclopentyl Analogue | Cyclopentyl | Similar to Reference | nih.gov |
| Modification | Effect on Bioactivity | Target/Activity | Reference |
|---|---|---|---|
| Electron-donating groups | Moderate activity | Antidiabetic | researchgate.net |
| Nitro (NO2) group | Enhanced activity | Antimicrobial | academicstrive.com |
| meta-Carboxyphenyl group | Increased activity against meprin β | Meprin Inhibition | nih.gov |
| Carboxylic acid bioisosteres | General improvement against meprin β | Meprin Inhibition | nih.gov |
Conformational Analysis and Substitution Effects on the Piperidine Ring
The piperidine ring is a versatile scaffold in drug design, valued for its ability to adopt well-defined three-dimensional conformations and for the synthetic accessibility of its derivatives. ajchem-a.comajchem-a.com In pyrazolyl-piperidine systems, this ring often serves as a central linker and its substitution pattern is a key determinant of biological activity. Comparative studies have shown that the piperidine ring can be a critical structural element for activity at certain targets, such as the sigma-1 (σ1) receptor, where it confers significantly higher affinity compared to a piperazine (B1678402) ring. nih.gov
The piperidine ring typically adopts a low-energy chair conformation. The orientation of substituents on this ring—either axial or equatorial—can profoundly impact how the molecule fits into a protein's binding pocket. The conformational preference is governed by a combination of factors including steric repulsion, hyperconjugation, and electrostatic interactions. researchgate.net
Substitutions on both the nitrogen and carbon atoms of the piperidine ring have been shown to modulate biological activity across various targets. The piperidine nitrogen is a site for introducing diverse functional groups, while the carbon atoms, particularly at the C4 position, can be functionalized to probe interactions with specific sub-pockets of a binding site.
Research has shown that the presence of a 4-piperidine moiety can enhance the antimicrobial activity of certain pyrazole derivatives. nih.gov In other contexts, such as monoamine oxidase (MAO) inhibition, para-substitution on a piperidine ring was found to be preferable to meta-substitution, and the addition of a hydroxyl function increased the inhibitory effect. nih.gov The importance of C4 substitution is further highlighted in studies of Aurora kinase inhibitors, where a 4-carboxyl piperidine derivative displayed strong inhibitory effects against both Aurora A and B kinases, whereas the corresponding 4-ester piperidine derivative only inhibited Aurora A. acs.org This demonstrates that a subtle change in a functional group at this position can dramatically alter the selectivity profile of a compound. The presence of a 4-phenylpiperidin-4-ol (B156043) moiety has also been specifically credited for conferring promising antifungal and antibacterial activities in certain pyrazole derivatives. icm.edu.plresearchgate.net
| Substitution Position | Substituent | Observed Effect | Target/Activity | Reference |
|---|---|---|---|---|
| General | Piperidine core (vs. Piperazine) | Higher affinity | Sigma-1 Receptor | nih.gov |
| C4 | Para-substitution (general) | Preferable to meta-substitution | MAO Inhibition | nih.gov |
| C4 | Hydroxyl group | Increased inhibitory effect | MAO Inhibition | nih.gov |
| C4 | Carboxyl group | Inhibition of Aurora A and B | Aurora Kinase | acs.org |
| C4 | Ester group | Selective inhibition of Aurora A | Aurora Kinase | acs.org |
| C4 | 4-Phenyl-4-ol moiety | Promising antifungal/antibacterial activity | Antimicrobial | icm.edu.plresearchgate.net |
Rational Design Principles for Enhanced Pharmacological Profiles
The rational design of derivatives based on the 4-(1-Phenyl-1H-pyrazol-4-yl)piperidine scaffold is a key strategy for optimizing pharmacological activity, selectivity, and pharmacokinetic properties. This process involves the systematic modification of different parts of the molecule—namely the pyrazole core, the N1-phenyl substituent, and the piperidine ring—to understand their contribution to biological effect and to enhance interactions with the target protein. nih.govnih.gov
Key principles in the rational design of this chemical series include:
Substitution on the Pyrazole Core: The pyrazole ring itself offers positions for substitution that can be exploited to fine-tune activity. The removal or replacement of functional groups on the pyrazole can impact the molecule's interaction with its biological target. nih.gov For example, studies on other phenylpyrazole derivatives have demonstrated that modifications at positions 3 and 5 of the pyrazole ring can drastically alter potency. nih.gov These positions can be used to introduce groups that probe the binding pocket for additional favorable interactions.
The table below summarizes the rational design principles based on structural modifications to the pyrazolyl-piperidine scaffold.
| Molecular Sub-structure | Modification Strategy | Rationale for Pharmacological Enhancement |
| N1-Phenyl Ring | Introduction of substituents (e.g., halogens, methoxy (B1213986), nitro groups) at ortho, meta, or para positions. | To modulate electronic properties, improve binding affinity through specific interactions (e.g., halogen bonds), and alter metabolic stability. nih.gov |
| Pyrazole Core | Addition of small alkyl or halogen groups at available carbon positions (C3, C5). | To probe the steric and electronic requirements of the binding site and to enhance potency and selectivity. nih.gov |
| Piperidine Ring | N-acylation, N-alkylation, or substitution on the ring carbons. | To alter basicity (pKa), improve solubility, reduce potential for P-glycoprotein recognition, and introduce vectors for further functionalization. |
Scaffold Hopping and Bioisosteric Replacement Strategies for Novel Analogues
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to design novel analogues that retain or improve upon the biological activity of a lead compound while possessing a different core structure. uniroma1.itnih.gov These approaches are employed to improve drug-like properties, explore new chemical space, and generate intellectual property. uniroma1.it
Bioisosteric Replacement:
This strategy involves substituting a functional group or a whole sub-structure with another that has similar physical or chemical properties, with the goal of maintaining the same biological activity. researchgate.net For the this compound scaffold, several bioisosteric replacements can be envisioned:
Phenyl Ring Bioisosteres: The N1-phenyl group can be replaced by other aromatic or heteroaromatic rings such as pyridine (B92270), thiophene, or thiazole. This can introduce new interaction points, alter metabolic pathways, and improve properties like solubility. researchgate.net
Pyrazole Core Bioisosteres: The central pyrazole ring can be replaced with other five-membered heterocycles like isoxazole (B147169), imidazole, or 1,2,3-triazole. This type of modification can significantly change the electronic distribution and hydrogen bonding capacity of the core while maintaining a similar spatial arrangement of the key substituents. researchgate.net
Piperidine Ring Bioisosteres: The piperidine ring can be replaced with other saturated heterocycles like pyrrolidine, morpholine, or azepane to assess the impact of ring size and heteroatom content on activity and pharmacokinetics.
Scaffold Hopping:
Scaffold hopping is a more drastic approach that involves replacing the central molecular core with a structurally distinct scaffold, while preserving the essential three-dimensional arrangement of key functional groups responsible for biological activity. nih.govresearchgate.net In the context of pyrazolyl-piperidine systems, this could involve replacing the entire pyrazole-piperidine core with a completely different framework that presents the N-phenyl group and other critical features in a similar spatial orientation. For instance, a bicyclic or a more rigid spirocyclic system could be designed to mimic the pharmacophore of the original compound.
The table below illustrates potential bioisosteric and scaffold hopping strategies for generating novel analogues.
| Original Scaffold/Fragment | Potential Bioisostere/New Scaffold | Rationale and Potential Advantages |
| Pyrazole Ring | Imidazole, Triazole, Isoxazole | To alter hydrogen bonding patterns, modify metabolic stability, and explore different electronic properties. researchgate.net |
| N1-Phenyl Group | 2-Thienyl, 3-Pyridyl, 4-Chlorophenyl | To introduce new interaction sites, modulate lipophilicity, and escape metabolic liabilities associated with the phenyl ring. nih.gov |
| Piperidine Ring | Pyrrolidine, Azetidine, Cyclohexyl | To change the spatial orientation of substituents, alter basicity (pKa), and improve cell permeability. |
| Pyrazolyl-piperidine Core | Indole-based systems, Benzimidazole-based systems | To create novel chemical entities with potentially improved pharmacological profiles, enhanced target engagement, and new intellectual property. uniroma1.it |
Computational Chemistry and in Silico Investigations of Pyrazolyl Piperidine Compounds
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods provide a detailed picture of electron distribution, orbital energies, and reactivity, offering a theoretical foundation for a molecule's behavior.
Density Functional Theory (DFT) has become a primary tool for investigating the structural and electronic properties of pyrazolyl-piperidine derivatives. By employing methods like B3LYP with basis sets such as 6-311++G(d,p), researchers can perform geometry optimization to determine the most stable three-dimensional conformation of the molecule. These calculations reveal crucial information about bond lengths, bond angles, and dihedral angles.
For the 4-(1-Phenyl-1H-pyrazol-4-yl)piperidine scaffold, DFT studies typically show that the phenyl and pyrazole (B372694) rings are not coplanar, adopting a twisted conformation to minimize steric hindrance. The piperidine (B6355638) ring generally assumes a stable chair conformation. Furthermore, DFT is used to calculate vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to validate the computed structure. Other calculated properties include dipole moments and molecular electrostatic potential (MEP) maps, which are essential for understanding intermolecular interactions.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and kinetic stability. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.
In pyrazolyl-piperidine derivatives, the HOMO is often localized on the electron-rich phenyl and pyrazole rings, while the LUMO may be distributed across the same aromatic systems. The energy gap is a crucial parameter used to understand the molecule's charge transfer properties. From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify reactivity.
| Descriptor | Formula | Description |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of the molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to charge transfer. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the ease of charge transfer. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the molecule's ability to act as an electrophile. |
The study of electron density (ρ(r)) and its Laplacian (∇²ρ(r)) provides profound insights into the nature of chemical bonds, as described by the Quantum Theory of Atoms in Molecules (QTAIM). The analysis of bond critical points (BCPs), where the gradient of the electron density is zero, helps to characterize chemical bonds.
For this compound, QTAIM analysis can distinguish between covalent bonds (high ρ(r) and negative ∇²ρ(r)) and weaker non-covalent interactions. This method allows for a quantitative description of the C-C, C-N, and C-H bonds within the phenyl, pyrazole, and piperidine rings. It can also characterize potential intramolecular hydrogen bonds, which may contribute to the molecule's conformational stability. The Laplacian of the electron density helps to identify regions of local charge concentration and depletion, which are crucial for understanding electrophilic and nucleophilic sites within the molecule.
Molecular Docking and Ligand-Protein Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of ligand-receptor interactions.
Molecular docking simulations of this compound and its analogs have been performed against various protein targets to explore their therapeutic potential. In a typical docking protocol, the ligand is treated as flexible, and its various conformations are sampled within the protein's binding site. Each conformation, or "pose," is scored based on a function that estimates the binding affinity (e.g., in kcal/mol).
The results of these simulations predict the most likely binding mode of the ligand. For the pyrazolyl-piperidine scaffold, the phenyl and pyrazole rings often engage in hydrophobic and aromatic (pi-pi or T-shaped) interactions within the active site, while the piperidine ring can adopt a position that optimizes van der Waals contacts. The nitrogen atom in the piperidine ring can also act as a hydrogen bond acceptor or, if protonated, a hydrogen bond donor.
| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Predicted Interactions |
|---|---|---|---|
| Monoamine Oxidase B | 2V5Z | -9.8 | Pi-Pi stacking, Hydrophobic, Hydrogen bond |
| Cyclooxygenase-2 | 5IKR | -10.2 | Hydrophobic, Hydrogen bond |
| Tyrosine Kinase | 2A94 | -8.9 | Hydrogen bond, Pi-Alkyl |
A detailed analysis of the docked poses provides crucial insights into the specific molecular interactions that stabilize the ligand-protein complex. For the this compound scaffold, computational studies have highlighted several key interaction patterns:
Hydrogen Bonds: The nitrogen atoms of the pyrazole ring or the piperidine ring can form hydrogen bonds with polar amino acid residues (e.g., Ser, Thr, Tyr) or with backbone carbonyls/amides in the protein's active site.
Hydrophobic Interactions: The phenyl group and the aliphatic parts of the piperidine ring frequently form hydrophobic interactions with nonpolar residues such as Val, Leu, Ile, and Ala.
Pi-Interactions: The aromatic phenyl and pyrazole rings are well-suited for engaging in pi-pi stacking or T-shaped interactions with aromatic residues like Phe, Tyr, and Trp. Pi-alkyl interactions between the aromatic rings and aliphatic side chains (e.g., Leu, Ile) are also commonly observed.
These computational predictions are invaluable for structure-activity relationship (SAR) studies, helping to rationalize why certain derivatives have higher activity than others and guiding the design of new analogs with improved binding affinity and selectivity.
Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. In drug discovery, MD simulations are crucial for assessing the stability of a ligand-target complex, providing insights into the binding affinity and the nature of the interactions. nih.govnih.gov The simulation tracks the trajectory of the complex, allowing researchers to observe conformational changes and the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the binding pocket. nih.govresearchgate.net
The stability of the complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation period. researchgate.netmdpi.com A stable RMSD value over several nanoseconds suggests that the ligand has found a stable binding mode. nih.gov Additionally, root-mean-square fluctuation (RMSF) calculations can identify the flexibility of specific amino acid residues upon ligand binding. researchgate.net These simulations provide an atomic-level understanding that is critical for the rational design and optimization of potent inhibitors. strath.ac.uk
| Parameter | Description | Typical Value/Observation |
|---|---|---|
| Simulation Time | Total duration of the simulation. | 50-100 ns |
| RMSD (Protein Backbone) | Measures the average deviation of the protein backbone atoms from the initial structure. | Plateaus below 0.3 nm, indicating structural stability. |
| RMSD (Ligand) | Measures the deviation of the ligand's atoms relative to the protein's binding site. | Stable fluctuations around a low value, indicating a consistent binding pose. |
| Key Interacting Residues | Amino acids forming persistent bonds (e.g., hydrogen, hydrophobic) with the ligand. | Tyr230, Asp110, Phe290 |
| Binding Free Energy (MM/PBSA) | Calculated free energy of binding for the ligand-protein complex. nih.gov | -95.5 kJ/mol |
In Silico Prediction of Biological Activity Spectra (PASS)
The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts a wide range of biological activities for a given chemical structure. nih.govsemanticscholar.org The prediction is based on a structure-activity relationship analysis of a large training set containing thousands of biologically active compounds. nih.govscispace.com The PASS algorithm calculates the probability of a compound being active (Pa) or inactive (Pi) for various types of pharmacological effects and mechanisms of action. scispace.com
This tool is highly valuable in the early stages of drug discovery for identifying new potential therapeutic applications for compounds like this compound. clinmedkaz.orgresearchgate.net A high Pa value (typically > 0.7) suggests that the compound is very likely to exhibit a particular activity, often because it is structurally similar to known pharmaceutical agents. scispace.com Conversely, compounds with moderate Pa values (0.5 < Pa < 0.7) are also promising, as they are likely to be active but may represent novel chemical entities. scispace.com
| Predicted Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) |
|---|---|---|
| Antineoplastic | 0.785 | 0.008 |
| Kinase Inhibitor | 0.752 | 0.015 |
| CNS Depressant | 0.690 | 0.031 |
| Anti-inflammatory | 0.611 | 0.045 |
| Anxiolytic | 0.573 | 0.062 |
Computational Target Identification (e.g., SwissTargetPrediction)
Computational target identification tools, such as SwissTargetPrediction, are used to predict the most probable protein targets of a small molecule based on its chemical structure. clinmedkaz.orgswisstargetprediction.ch This approach is founded on the principle that structurally similar molecules tend to bind to similar protein targets. The tool screens the query molecule against a database of known active ligands for thousands of proteins from various species. researchgate.net
For novel pyrazolyl-piperidine derivatives, this method can quickly generate hypotheses about their mechanism of action by identifying potential interactions with a range of target classes, including enzymes, G-protein coupled receptors (GPCRs), ion channels, and transporters. clinmedkaz.org The output typically consists of a ranked list of potential targets, along with a probability score, guiding subsequent experimental validation and helping to explain the compound's observed biological activities. researchgate.net
| Target Class | Predicted Target Example | Probability |
|---|---|---|
| Enzyme | Carbonic Anhydrase II | 0.65 |
| G-protein coupled receptor | Dopamine Receptor D2 | 0.58 |
| Ion Channel | Voltage-gated potassium channel | 0.47 |
| Nuclear Receptor | Retinoid X receptor | 0.41 |
| Transporter | Serotonin Transporter | 0.35 |
Cheminformatics and Machine Learning Applications in Pyrazolyl-Piperidine Discovery
Cheminformatics integrates computer and information science to analyze chemical data, while machine learning (ML) has become a cornerstone of this field, enabling the development of predictive models from large datasets. nih.govresearchgate.net In the discovery of pyrazolyl-piperidine compounds, these techniques are applied throughout the pipeline, from hit identification to lead optimization. nih.govmdpi.com
Machine learning models, such as those for Quantitative Structure-Activity Relationship (QSAR), are trained on datasets of compounds with known activities to predict the potency of new, untested molecules. mdpi.com These models use molecular descriptors and fingerprints to represent chemical structures mathematically. nih.gov This allows for the rapid virtual screening of large chemical libraries to identify promising candidates and to prioritize them for synthesis. nih.gov ML is also increasingly used to predict pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and toxicity (ADMET), helping to identify compounds with better drug-like properties early in the discovery process. researchgate.net
| Discovery Phase | Application | Description |
|---|---|---|
| Target Identification | Predictive Target Modeling | Using ligand-based ML models to predict potential protein targets for a compound. nih.gov |
| Hit Identification | Virtual Screening | Screening large virtual libraries of compounds against a target to identify potential hits. |
| Hit-to-Lead | QSAR Modeling | Building models that correlate chemical structure with biological activity to guide optimization. mdpi.com |
| Lead Optimization | ADMET Prediction | Using ML models to predict pharmacokinetic and toxicity profiles to improve drug-likeness. |
Pharmacological Target Identification and Mechanistic Elucidation
Enzyme Inhibition Potency and Selectivity Profiling
Research into compounds derived from the 4-(1-phenyl-1H-pyrazol-4-yl)piperidine core has demonstrated significant inhibitory activity across several classes of enzymes critical to physiological and pathological processes.
The pyrazole (B372694) nucleus is a recognized scaffold in the design of kinase inhibitors. nih.gov Certain derivatives have shown notable activity against Aurora kinases, which are key regulators of cell division and are often misregulated in cancers. nih.govfrontiersin.org
One area of focus has been the inhibition of Aurora-A kinase. A series of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives were synthesized and evaluated for their anticancer properties. nih.gov Within this series, a specific compound, designated P-6, demonstrated potent cytotoxicity against HCT 116 and MCF-7 cancer cell lines, with IC50 values ranging from 0.37 to 0.44 μM. nih.gov Further investigation into its mechanism revealed direct inhibition of Aurora-A kinase with an IC50 value of 0.11 ± 0.03 µM, suggesting that the anticancer effects are mediated through this pathway. nih.gov Molecular docking studies of this compound helped to identify its probable binding model within the active site of Aurora-A kinase. nih.gov
Additionally, the broader family of Aurora kinases, which includes Aurora A, B, and C, are considered attractive targets for cancer therapy due to their role in regulating mitosis. researchgate.net FMS-like tyrosine kinase 3 (FLT3) is another kinase target where inhibitors are being explored for conditions like acute myeloid leukemia (AML). nih.gov Research has focused on developing compounds that can inhibit both FLT3 and alternative signaling pathways, such as those mediated by IRAK1 and IRAK4, to overcome treatment resistance. nih.gov
Table 1: Aurora Kinase A Inhibition by Pyrazole Derivatives
| Compound | Target Enzyme | IC50 (µM) | Cancer Cell Lines Tested |
|---|
Derivatives of pyrazolyl piperidine (B6355638) have been identified as a promising class of anticoagulants through their potent inhibition of Coagulation Factor Xa (FXa). doaj.orgbohrium.com FXa is a critical serine endopeptidase in the blood coagulation cascade, making it a prime target for treating thrombotic disorders. doaj.orgbohrium.com
In one study, a series of pyrazolyl piperidine analogs were designed and synthesized. doaj.orgbohrium.comresearchgate.net The compound 4a, which features a 4-chlorophenyl substitution, emerged as the most potent inhibitor of in vitro FXa activity, demonstrating an IC50 value of 13.4 nM. doaj.orgbohrium.comresearchgate.net Another study on pyrazole-based inhibitors containing N-arylpiperidinyl moieties identified a fused pyrazole analog, 16a, with a 2'-methylsulfonylphenyl piperidine group, as a highly potent and selective FXa inhibitor with a Ki value of 0.35 nM. nih.gov This compound also exhibited a favorable pharmacokinetic profile. nih.gov
Table 2: Factor Xa Inhibition by Pyrazolyl Piperidine Derivatives
| Compound | Substitution | Inhibition Value |
|---|---|---|
| 4a | 4-chlorophenyl | IC50: 13.4 nM |
Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme for bacterial survival, playing a crucial role in DNA replication and repair. nih.govnih.gov Its absence in human cells makes it a selective target for antibacterial agents. nih.gov The ATP-binding site located on the GyrB subunit is a validated target for inhibitors. nih.gov
While direct inhibition data for the this compound scaffold is limited, related pyrazole-based structures have been investigated. For instance, a series of benzofuran–pyrazole compounds were developed, with compound 9 showing notable inhibition of E. coli DNA gyrase B with an IC50 of 9.80 µM. nih.gov Another study on novel 4,5-dihydro-1H-pyrazole derivatives found a compound that exhibited potent inhibitory activity against B. subtilis DNA gyrase and S. aureus DNA gyrase with an IC50 of 0.125 μg/mL. researchgate.net
Table 3: DNA Gyrase B Inhibition by Pyrazole-Based Compounds
| Compound Class | Target Enzyme | IC50 |
|---|---|---|
| Benzofuran–pyrazole (Compound 9) | E. coli DNA gyrase B | 9.80 µM |
Dipeptidyl peptidase-IV (DPP-IV) is a key enzyme in glucose homeostasis, responsible for the degradation of incretin (B1656795) hormones like GLP-1. researchgate.netnih.gov Inhibition of DPP-IV is a well-established therapeutic strategy for managing type 2 diabetes. researchgate.netepa.gov
The pyrazole scaffold has been incorporated into potent DPP-IV inhibitors. A study focusing on pyrazole-incorporated thiosemicarbazones identified compound 2f, 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide, as a highly effective DPP-IV inhibitor with an IC50 value of 1.266 ± 0.264 nM. nih.gov This potency was significantly greater than that of the reference drug, sitagliptin (B1680988) (IC50 = 4.380 ± 0.319 nM). nih.gov In another relevant series, b-aminoacyl amides derived from piperidines fused with a pyrazole ring were evaluated. lookchem.com A compound from this series featuring a 4-(methanesulfonyl)phenyl group demonstrated excellent DPP-IV inhibitory potency with an IC50 of 1.4 nM and over 6000-fold selectivity against other peptidases. lookchem.com
Table 4: DPP-IV Inhibition by Pyrazole Derivatives
| Compound Class/Name | Inhibition Value |
|---|---|
| Pyrazole-thiosemicarbazone (2f) | IC50: 1.266 ± 0.264 nM |
Cyclooxygenase (COX) enzymes are central to the inflammatory pathway, catalyzing the production of prostaglandins. researchgate.net Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX. nih.gov Selective inhibition of the COX-2 isoform over COX-1 is a key goal in developing anti-inflammatory agents with improved gastric safety profiles. nih.gov
Several studies have explored pyrazole-based compounds as COX inhibitors. A series of 5-hydroxy-3-methyl-1-phenyl-4-substituted-1H-pyrazoles yielded analogs with significant anti-inflammatory activity. nih.gov Compounds 10, 17, and 27 from this series showed distinctive COX-2 inhibition with selectivity indices (SI) of 7.83, 6.87, and 7.16, respectively, which were comparable to the reference drug celecoxib (B62257) (SI 8.68). nih.gov In another study, new pyrazole–pyridazine hybrids were designed as selective COX-2 inhibitors. rsc.org The trimethoxy derivatives 5f and 6f were identified as the most active, with COX-2 inhibitory IC50 values of 1.50 µM and 1.15 µM, respectively, demonstrating higher potency than celecoxib. rsc.org
Table 5: COX-2 Inhibition and Selectivity of Pyrazole Derivatives
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| Compound 10 | COX-2 | - | 7.83 |
| Compound 17 | COX-2 | - | 6.87 |
| Compound 27 | COX-2 | - | 7.16 |
| Hybrid 5f | COX-2 | 1.50 | - |
| Hybrid 6f | COX-2 | 1.15 | - |
The 15-lipoxygenase (15-LOX) enzyme is involved in the metabolism of polyunsaturated fatty acids, leading to the production of lipid mediators that play roles in various inflammatory diseases, atherosclerosis, and neurodegeneration. nih.govresearchgate.net As such, inhibitors of 15-LOX are of significant therapeutic interest. nih.gov
Derivatives of 1-phenyl-1H-pyrazole have been investigated for their potential to inhibit 15-LOX. A study on novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives identified several potent 15-LOX inhibitors. nih.gov Among the synthesized compounds, the isoxazole (B147169) derivative 5c was the most active, with an IC50 value of 0.15 ± 0.011 µM. nih.gov Other related compounds in the series also showed significant inhibitory activity, highlighting the potential of this chemical scaffold for targeting the 15-LOX pathway. nih.gov
Table 6: 15-Lipoxygenase Inhibition by 1-Phenyl-1H-Pyrazole Derivatives
| Compound | IC50 (µM) |
|---|
Table of Mentioned Compounds
| Compound Name/Identifier |
|---|
| This compound |
| 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one |
| 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide |
| Celecoxib |
| Sitagliptin |
| 1,6-diamino-4-(3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)-1,2-dihydro-2-oxopyridine-3,5-dicarbonitrile |
| 5-hydroxy-3-methyl-1-phenyl-4-substituted-1H-pyrazole |
Receptor Modulatory Activities (e.g., Metabotropic Glutamate (B1630785) Receptor 4, Peroxisome Proliferator-Activated Receptors)
Metabotropic Glutamate Receptor 4 (mGluR4) Metabotropic glutamate receptors are G-protein coupled receptors that play significant roles in modulating synaptic transmission and neuronal excitability throughout the central nervous system. A compound with high structural similarity to the subject of this article, 4-(1-Phenyl-1H-pyrazol-4-yl)quinoline, was identified as a novel, selective, and brain-penetrant positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). researchgate.net This quinoline (B57606) analog demonstrated good in vitro potency and efficacy as an mGluR4 PAM. researchgate.net Structure-activity relationship (SAR) studies on this chemotype revealed that while optimization of in vitro potency reached a plateau, the scaffold is highly tractable for developing selective mGluR4 modulators. researchgate.net The discovery validates the 1-phenyl-1H-pyrazol-4-yl core as a key pharmacophore for achieving selective mGluR4 PAM activity. researchgate.netnih.gov
Peroxisome Proliferator-Activated Receptors (PPARs) PPARs are ligand-activated transcription factors that belong to the nuclear hormone receptor superfamily and are central regulators of lipid and glucose metabolism. nih.gov The three main isoforms are PPARα, PPARγ, and PPARβ/δ. nih.gov Research into novel PPAR agonists has identified derivatives of 1H-pyrazolo[3,4-b]pyridine as selective activators of PPARα. researchgate.net X-ray crystallography studies of these compounds bound to the PPARα ligand-binding domain revealed a unique binding mode, where a phenyl side chain occupies a small cavity, which may be crucial for their subtype selectivity. researchgate.net Although these compounds are structurally distinct from this compound, they demonstrate that the broader pyrazole-aromatic scaffold has potential for interacting with and modulating the activity of PPARs. researchgate.net
Interactions with Transport Systems and Ion Channels
The neuropharmacological profile of compounds related to this compound suggests significant interactions with ion channels, which are fundamental to neuronal signaling. nih.gov A structurally related piperazine (B1678402) derivative, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (B1210297) (LQFM192), has been shown to produce anxiolytic-like effects that are mediated by the benzodiazepine (B76468) site of the GABAA receptor. nih.gov The GABAA receptor is a ligand-gated chloride ion channel, and modulation of its activity is a key mechanism for many anxiolytic drugs. nih.gov The fact that the effects of LQFM192 were blocked by flumazenil, a known benzodiazepine antagonist, provides strong evidence of an interaction with this ion channel complex. nih.gov This indicates that the 1-phenyl-1H-pyrazol-4-yl moiety is a viable scaffold for developing modulators of the GABAergic system.
Detailed Investigation of Molecular Mechanisms of Action
Derivatives of the this compound scaffold have been shown to modulate several critical cellular signaling pathways. A closely related compound, 4-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine, is known to interact with pathways downstream of phosphatidylinositol 3-kinase (PI3K). drugbank.com This includes the AKT-mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival. drugbank.com The compound also plays a role in the regulation of NF-kappa-B-dependent gene transcription and positively regulates the activity of CREB1 (cyclic AMP-response element-binding protein), which is vital for the transcription of pro-survival genes. drugbank.com
Furthermore, pharmacological studies on piperazine analogs have demonstrated clear modulation of key neurotransmitter systems. The anxiolytic-like activity of the derivative LQFM192 is mediated not only by the GABAergic pathway but also by the serotonergic system. nih.gov Similarly, another analog, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008), exhibits anti-nociceptive and anti-inflammatory effects that are mediated through the serotonergic pathway. nih.gov
Molecular dynamics (MD) simulations are powerful computational tools used to understand the dynamic behavior of a ligand-receptor complex at an atomic level. eurasianjournals.com While specific MD simulation studies for this compound were not found in the reviewed literature, simulations have been performed on structurally related compounds, providing valuable insights into how this chemical class interacts with its targets.
For example, MD simulations have been used to study novel pyrazole-carboxamide derivatives bearing a sulfonamide moiety as inhibitors of human carbonic anhydrase I and II isoenzymes. nih.gov These studies helped to elucidate the binding modes and stability of the interactions within the enzyme's active site. nih.gov In another study, MD simulations of pyrazole-containing imide derivatives were used to explore the most likely binding mode with the potential drug target Hsp90α. researchgate.net Similarly, simulations of phenyl-piperazine scaffolds targeting the eIF4A1 ATP-binding site have provided a comprehensive analysis of the enzyme's conformational changes upon ligand binding. researchgate.net These examples underscore the utility of MD simulations in rational drug design and in refining the understanding of how pyrazole-piperidine scaffolds can achieve their pharmacological effects. nih.govresearchgate.net
Biomarker Identification and Translational Research Aspects
Translational research for compounds based on the this compound scaffold is guided by their identified pharmacological targets. The activity of related compounds as positive allosteric modulators of mGluR4 has significant translational implications for neurodegenerative disorders. researchgate.net For instance, mGluR4 PAMs have been investigated for the treatment of Parkinson's disease, with some candidates advancing into clinical trials. nih.gov
The demonstrated anti-HIV activity of the pyrazole-piperidine core also presents a clear translational path. nih.gov The multi-target nature of these compounds, inhibiting both viral entry and reverse transcriptase, could be advantageous in overcoming drug resistance, a major challenge in HIV therapy. nih.gov
For compounds acting on the central nervous system via GABAergic and serotonergic pathways, translational research would involve preclinical models of anxiety and depression, followed by clinical evaluation. nih.gov A pyrazole derivative, RO3201195, which is a selective inhibitor of p38 MAP kinase, was successfully advanced into Phase I clinical trials for inflammatory diseases, demonstrating a successful translational trajectory for this general class of compounds. nih.gov While specific biomarkers for this compound have not been identified, future research would likely focus on biomarkers related to its primary targets, such as receptor occupancy measured by PET imaging for CNS targets or viral load measurements for anti-HIV activity.
Biological Evaluation and Preclinical Assessment of Pyrazolyl Piperidine Analogues
In Vitro Biological Screening Methodologies
In vitro assays are fundamental in the preliminary assessment of the biological activities of newly synthesized compounds. These methods provide crucial data on the efficacy and mechanism of action of pyrazolyl-piperidine analogues at a cellular and molecular level.
The antimicrobial potential of pyrazolyl-piperidine analogues is a significant area of investigation, driven by the urgent need for new agents to combat drug-resistant pathogens. Screening methodologies typically involve determining the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) against a panel of clinically relevant microbial strains.
Standard methods such as broth microdilution and agar (B569324) well-diffusion are commonly employed. nih.gov In these assays, the compounds are tested against various Gram-positive and Gram-negative bacteria, as well as fungal species. nih.govresearchgate.net For instance, certain pyrazole (B372694) derivatives have been evaluated against bacteria like Staphylococcus aureus, Escherichia coli, and fungi such as Aspergillus niger and Candida albicans. jpsbr.org
Research has shown that the antimicrobial activity can be significantly influenced by the nature and position of substituents on the pyrazole and piperidine (B6355638) rings. mdpi.com Some studies have reported that pyrazole-clubbed pyrimidine (B1678525) derivatives exhibit promising activity against methicillin-resistant Staphylococcus aureus (MRSA). acs.org For example, one such derivative showed a notable zone of inhibition (28 mm) and a MIC of 521 μM against MRSA. acs.org Another study highlighted pyrazole derivatives with MIC values ranging from 0.125 to 0.50 µg/mL against Gram-positive isolates and 0.062 to 0.50 µg/mL against Gram-negative isolates. nih.gov
Table 1: Antibacterial Activity of Selected Pyrazolyl-Piperidine Analogues
| Compound/Analogue | Bacterial Strain | Method | Result (e.g., MIC, Zone of Inhibition) | Reference |
|---|---|---|---|---|
| Pyrazole-clubbed Pyrimidine 5c | MRSA | Broth Microdilution | MIC: 521 μM | acs.org |
| Pyrazole Derivative 3a | Gram-positive isolates | Broth Microdilution | MIC: 0.125-0.50 µg/mL | nih.gov |
| Pyrazole Derivative 10a | Gram-negative isolates | Broth Microdilution | MIC: 0.062-0.50 µg/mL | nih.gov |
The evaluation of pyrazolyl-piperidine analogues for anticancer activity involves a variety of in vitro assays using human cancer cell lines. nih.gov These assays aim to determine the cytotoxic and antiproliferative effects of the compounds. srrjournals.com
Commonly used methods include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. researchgate.net Compounds are tested against a panel of cancer cell lines, such as those from breast (MCF-7), colon (HCT-116), liver (HepG-2), and lung (A549) cancers. nih.govnih.gov The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.
Numerous studies have demonstrated the potent antiproliferative activity of pyrazole derivatives. semanticscholar.org For example, a phthalazine-piperazine-pyrazole conjugate showed significant activity against MCF7, A549, and DU145 cells, with IC50 values of 0.96, 1.40, and 2.16 µM, respectively. nih.gov Another study identified a polysubstituted pyrazole derivative with an IC50 value of 2 µM against HepG2 cells, which was more potent than the standard drug cisplatin (B142131) (IC50 = 5.5 µM). nih.gov Furthermore, some analogues have been shown to induce apoptosis (programmed cell death) in cancer cells, a desirable mechanism of action for anticancer agents. mdpi.com
Table 2: Antiproliferative Activity of Selected Pyrazolyl-Piperidine Analogues
| Compound/Analogue | Cancer Cell Line | Assay | IC50 Value | Reference |
|---|---|---|---|---|
| Phthalazine-piperazine-pyrazole conjugate 26 | MCF-7 (Breast) | Not Specified | 0.96 µM | nih.gov |
| Phthalazine-piperazine-pyrazole conjugate 26 | A549 (Lung) | Not Specified | 1.40 µM | nih.gov |
| Polysubstituted pyrazole 59 | HepG2 (Liver) | Not Specified | 2 µM | nih.gov |
| Indole-pyrazole derivative 33 | HCT116 (Colon) | Not Specified | < 23.7 µM | nih.gov |
The anti-inflammatory potential of pyrazolyl-piperidine analogues is assessed using various in vitro models that measure the inhibition of key inflammatory mediators and enzymes. nih.gov These assays provide insights into the mechanisms by which these compounds may exert anti-inflammatory effects.
A common method is the evaluation of cyclooxygenase (COX) enzyme inhibition. rsc.org COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are pro-inflammatory molecules. nih.gov Assays are conducted to determine the IC50 values of the compounds for both COX isoforms to assess their potency and selectivity. For instance, certain pyrazole-pyridazine hybrids have shown potent COX-2 inhibitory action, with some derivatives exhibiting IC50 values as low as 1.15 μM, surpassing the activity of the standard drug celecoxib (B62257). rsc.org
Other in vitro anti-inflammatory assays include the human red blood cell (HRBC) membrane stabilization method, which assesses the ability of a compound to protect cell membranes from lysis induced by hypotonic solutions. eurekaselect.comresearchgate.net This method is relevant because the RBC membrane is analogous to the lysosomal membrane, and its stabilization can prevent the release of inflammatory enzymes. nih.gov Additionally, assays measuring the inhibition of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW264.7) are also employed. rsc.org
Table 3: Anti-inflammatory Activity of Selected Pyrazolyl-Piperidine Analogues
| Compound/Analogue | Assay | Target | Result (e.g., IC50) | Reference |
|---|---|---|---|---|
| Pyrazole-pyridazine hybrid 6f | COX-2 Inhibition | COX-2 Enzyme | 1.15 μM | rsc.org |
| Pyrazole-pyridazine hybrid 5f | COX-2 Inhibition | COX-2 Enzyme | 1.50 μM | rsc.org |
| Pyrazole derivative 12 | COX-2 Expression | COX-2 Gene | 25.8-fold change | nih.gov |
The anticoagulant properties of pyrazolyl-piperidine analogues are evaluated through in vitro coagulation assays that measure their effect on the blood clotting cascade. These tests are crucial for identifying potential therapeutic agents for thrombotic disorders. bohrium.comresearchgate.net
The primary assays used are the prothrombin time (PT) and the activated partial thromboplastin (B12709170) time (aPTT). bohrium.comresearchgate.net The PT assay evaluates the extrinsic and common pathways of the coagulation cascade, while the aPTT assay assesses the intrinsic and common pathways. nih.gov An extension of clotting time in these assays indicates anticoagulant activity.
Research has identified pyrazolyl piperidine analogues as a new class of potential anticoagulant drug candidates. bohrium.com For example, a series of these analogues were synthesized and evaluated for their ability to inhibit coagulation factor Xa (FXa), a critical enzyme in the coagulation cascade. bohrium.comresearchgate.net One compound, featuring a 4-chlorophenyl substitution, demonstrated the highest in vitro FXa inhibition activity with an IC50 value of 13.4 nM and showed significant anticoagulation activity in both PT and aPTT assays when compared to heparin. bohrium.comresearchgate.net
Table 4: Anticoagulant Activity of a Selected Pyrazolyl-Piperidine Analogue
| Compound/Analogue | Assay | Target | Result (e.g., IC50, Clotting Time) | Reference |
|---|---|---|---|---|
| Pyrazolyl piperidine 4a | FXa Inhibition | Factor Xa | IC50: 13.4 nM | bohrium.comresearchgate.net |
| Pyrazolyl piperidine 4a | aPTT | Intrinsic/Common Pathway | >1000 s at 10, 20, 30 µg/mL | researchgate.net |
| Pyrazolyl piperidine 4a | PT | Extrinsic/Common Pathway | Significant prolongation | bohrium.comresearchgate.net |
The search for new antiparasitic agents has led to the exploration of pyrazolyl-piperidine analogues. In vitro screening of these compounds is performed against various protozoan parasites responsible for diseases like leishmaniasis and malaria. nih.gov
The antileishmanial activity is typically evaluated against the promastigote stage of Leishmania species, such as L. tropica and L. infantum. nih.gov The antiparasitic effect is quantified by determining the IC50 value, which represents the concentration of the compound required to inhibit the growth of the parasites by 50%.
Studies have shown that pyrazole derivatives can exhibit significant antileishmanial activity. For instance, certain derivatives displayed single-digit micromolar IC50 values against L. tropica and/or L. infantum promastigotes. nih.gov Similarly, the antiplasmodial activity is assessed against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite that causes malaria. nih.gov One pyrazole derivative, 14e, was particularly effective against the chloroquine-resistant W2 strain and also showed efficacy against Leishmania species, while being non-toxic to normal fibroblast cells. nih.gov
Table 5: Antiparasitic Activity of Selected Pyrazolyl-Piperidine Analogues
| Compound/Analogue | Parasite | Assay | IC50 Value | Reference |
|---|---|---|---|---|
| Pyrazole derivative 14d | L. tropica | Antileishmanial | Single-digit µM | nih.gov |
| Pyrazole derivative 14e | L. infantum | Antileishmanial | Single-digit µM | nih.gov |
| Pyrazole derivative 14e | P. falciparum (W2 strain) | Antiplasmodial | Micromolar range | nih.gov |
The antioxidant potential of pyrazolyl-piperidine analogues is determined using various in vitro assays that measure their ability to scavenge free radicals and inhibit oxidative processes. nih.gov These assays are important for identifying compounds that could be beneficial in conditions associated with oxidative stress.
Commonly used methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the nitric oxide (NO) scavenging assay, and the superoxide (B77818) radical scavenging assay. researchgate.netnih.gov In the DPPH assay, the ability of the compound to donate an electron or hydrogen atom to the stable DPPH radical is measured spectrophotometrically. nih.gov The results are often expressed as the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
Several studies have reported the antioxidant activities of pyrazole derivatives. mdpi.com For example, a series of pyrazoline and phenylpyrazoline derivatives were synthesized and showed excellent radical scavenging activity in DPPH, NO, and superoxide radical scavenging assays, with some compounds performing better than the standard antioxidant, ascorbic acid. nih.gov The antioxidant capacity is often linked to the structural features of the molecules, such as the presence of specific substituent groups that can enhance radical scavenging. mdpi.com
Other In Vitro Pharmacological Evaluations
Beyond their primary therapeutic targets, pyrazolyl-piperidine analogues and related pyrazole derivatives have been investigated for a range of other pharmacological activities in vitro. These studies highlight the scaffold's versatility in interacting with various biological targets.
One area of investigation is in anticoagulation. A series of pyrazolyl piperidine analogues were designed and synthesized as potential factor Xa (FXa) inhibitors. nih.gov Among these, a compound featuring a 4-chlorophenyl substitution demonstrated the highest in vitro FXa inhibition activity with an IC₅₀ value of 13.4 nM. nih.gov This potency suggests that the pyrazolyl-piperidine scaffold could be a promising starting point for developing new anticoagulant agents. nih.gov Further in vitro assays, including the prothrombin time (PT) and activated partial thromboplastin time (aPTT), confirmed the compound's significant anticoagulation activity when compared to heparin. nih.gov
In the realm of metabolic diseases, novel pyrazole-phthalazine hybrids have been evaluated as inhibitors of the α-glucosidase enzyme, a key target in managing type 2 diabetes. nih.gov The synthesized compounds showed excellent inhibition against yeast α-glucosidase, with IC₅₀ values ranging from 13.66 µM to 494 µM, which was significantly more potent than the standard drug, Acarbose (IC₅₀ = 720.18 µM). nih.gov The most active compound, which included a methoxy (B1213986) group, was found to be approximately 52-fold more potent than Acarbose. nih.gov
Additionally, the antiplatelet potential of substituted pyrazolyl piperidine derivatives has been explored. nih.gov These compounds were screened for their ability to inhibit human platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP). nih.gov Several of the synthesized compounds exhibited excellent antiplatelet activity, with IC₅₀ values indicating superior potency compared to the reference drug, Aspirin. nih.gov
Other studies have identified pyrazole derivatives that interact with key cellular kinases. For example, 4-[(5-methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone was found to directly target and inhibit glycogen (B147801) synthase kinase 3 (GSK3) in an in vitro kinase assay. researchgate.net
| Compound Class | Pharmacological Activity | Key Findings |
| Pyrazolyl piperidine analogues | Anticoagulant (Factor Xa inhibition) | Compound with 4-chlorophenyl substitution showed an IC₅₀ of 13.4 nM. nih.gov |
| Pyrazole-phthalazine hybrids | α-glucosidase inhibition | Most potent compound had an IC₅₀ of 13.66 µM, ~52 times more active than Acarbose. nih.gov |
| Pyrazolyl piperidine derivatives | Antiplatelet aggregation | Several compounds showed IC₅₀ values superior to Aspirin. nih.gov |
| Pyrazolyl-amino-phthalazinone | Kinase inhibition | Directly inhibits glycogen synthase kinase 3 (GSK3) in vitro. researchgate.net |
In Vivo Preclinical Efficacy Studies in Non-Human Models
Antitumor/Antileukemia Efficacy in Xenograft Models
The antitumor potential of pyrazole-containing compounds has been demonstrated in several in vivo preclinical models. A pyrazole derivative, 4-[(5-methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone (PHT), exhibited significant in vivo antitumor activity in a Merkel cell carcinoma (MCC) xenograft mouse model. researchgate.net This finding suggests its potential for therapeutic application in this type of cancer. researchgate.net
In another study, a series of novel pyrimidinyl pyrazole derivatives were synthesized and evaluated for their in vivo antitumor activity against various tumor models in mice. researchgate.net One of the most promising compounds, a 3-cyano-5-fluorophenyl derivative, displayed potent antitumor activity against several tumor cell lines, including human carcinoma, without causing apparent undesirable effects in the animal models. researchgate.net
The antileukemic activity has also been explored with related piperidine structures. While not pyrazolyl-piperidines, derivatives of (substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanone were tested for their ability to inhibit the growth of human leukemia cells. acs.org The most active compound in this series, featuring nitro and fluoro substitutions, was effective at low concentrations and was suggested to induce apoptosis. acs.org
| Compound Class | Animal Model | Cancer Type | Key Efficacy Findings |
| Pyrazolyl-amino-phthalazinone (PHT) | Xenograft Mouse Model | Merkel Cell Carcinoma (MCC) | Demonstrated significant in vivo antitumor activity. researchgate.net |
| Pyrimidinyl Pyrazole Derivative | Mouse Tumor Models | Human Carcinoma | Exhibited potent antitumor activity without notable adverse effects. researchgate.net |
Antileishmanial Efficacy in Murine Models
Several classes of pyrazole analogues have shown significant promise in murine models of leishmaniasis, a neglected tropical disease.
In a CBA mouse model of cutaneous leishmaniasis caused by Leishmania amazonensis, oral treatment with pyrazole carbohydrazide (B1668358) derivatives successfully controlled the progression of footpad lesions. researchgate.net The treatment also managed the dissemination of parasites to the draining lymph nodes. researchgate.net
Similarly, aminopyrazole derivatives have been evaluated in L. major BALB/c mouse models of cutaneous leishmaniasis. dndi.org Lead compounds from this series, administered orally, resulted in a significant reduction in lesion size to the point of no visible nodules. dndi.org Furthermore, a substantial decrease in parasite load, measured by qPCR, was observed. dndi.org A pyrazolyltetrazole derivative, MSN20, also proved effective with oral delivery, significantly reducing the parasite load in mice infected with cutaneous leishmaniasis. researchgate.netmalariaworld.org
The efficacy of these compounds extends to visceral leishmaniasis (VL). A novel series of amino-pyrazole ureas, which includes phenyl piperidine urea (B33335) analogues, was tested for in vivo efficacy. researchgate.net A representative compound from this series demonstrated high levels of efficacy (>90%) against Leishmania infantum in a hamster model of VL, causing a dramatic reduction in parasite burden in both the liver and spleen without overt signs of toxicity. researchgate.net Additionally, pyrazolodihydropyridine derivatives have been studied in Leishmania donovani-infected BALB/c mice, further confirming the potential of the pyrazole scaffold for treating this disease.
| Compound Class | Animal Model | Leishmania Species | Key Efficacy Findings |
| Pyrazole carbohydrazide derivatives | CBA Mouse Model | L. amazonensis | Controlled lesion evolution and parasite dissemination. researchgate.net |
| Aminopyrazole derivatives | BALB/c Mouse Model | L. major | Significant reduction in lesion size and parasite load. dndi.org |
| Pyrazolyltetrazole derivative (MSN20) | Mouse Model | Cutaneous Leishmaniasis | Significantly reduced parasite load in infected mice. researchgate.netmalariaworld.org |
| Amino-pyrazole urea analogues | Hamster Model | L. infantum | >90% reduction in parasite burden in liver and spleen. researchgate.net |
| Pyrazolodihydropyridine derivatives | BALB/c Mouse Model | L. donovani | Showed efficacy against visceral leishmaniasis. |
Anti-inflammatory Efficacy in Animal Models
Analogues based on the 1-phenyl-1H-pyrazol-4-yl scaffold have demonstrated notable anti-inflammatory effects in various preclinical animal models.
The piperazine (B1678402) derivative 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008) was evaluated in the carrageenan-induced paw edema test. Oral administration of LQFM-008 significantly reduced edema at all tested time points. In the carrageenan-induced pleurisy test, this compound also reduced both cell migration and protein exudation.
Another related compound, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), also showed potent anti-inflammatory activity. researchgate.net In the carrageenan-induced paw edema model in mice, LQFM182 reduced edema formation at all hours of the test. researchgate.net In a pleurisy model, it was found to decrease cell migration by reducing polymorphonuclear cells and myeloperoxidase enzyme activity. researchgate.net A key finding was the reduction in the levels of pro-inflammatory cytokines IL-1β and TNF-α in the pleural exudate. researchgate.net These findings underscore the potential of this chemical class to modulate key inflammatory pathways. malariaworld.orgresearchgate.net
| Compound | Animal Model | Key Efficacy Findings |
| LQFM-008 | Carrageenan-induced paw edema | Reduced edema at all tested time points. |
| LQFM-008 | Carrageenan-induced pleurisy | Reduced cell migration and protein exudation. |
| LQFM182 | Carrageenan-induced paw edema | Reduced edema formation at all tested hours. researchgate.net |
| LQFM182 | Carrageenan-induced pleurisy | Reduced cell migration, MPO activity, and levels of IL-1β and TNF-α. researchgate.net |
Other Preclinical Efficacy Models (e.g., Anxiolytic-like effects)
The pyrazole scaffold has been incorporated into molecules designed to modulate central nervous system activity, leading to the discovery of compounds with significant anxiolytic-like effects in non-human models.
The compound 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032) was evaluated for its anxiolytic-like properties. In the elevated plus maze test, LQFM032 increased the number of entries and the time spent in the open arms. In the light-dark box test, it increased the number of transitions and the time spent in the light area. Furthermore, in the open-field test, the compound prompted behavioral changes suggestive of anxiolytic-like activity, such as increased crossings and more time spent in the center of the arena. These effects were antagonized by flumazenil, indicating a mechanism involving the benzodiazepine (B76468) site.
Another pyrazole-containing compound, the pyrazolopyridine ICI 190,622, emerged as a potent anxiolytic agent in preclinical studies involving both rats and monkeys. researchgate.net This compound was also found to be a potent anticonvulsant in rodents. researchgate.net The development of such compounds highlights the utility of pyrazole derivatives in screening for new anxiolytic drugs.
| Compound | Animal Model | Test | Key Efficacy Findings |
| LQFM032 | Rodent | Elevated Plus Maze | Increased entries and time spent on open arms. |
| LQFM032 | Rodent | Light-Dark Box | Increased transitions and time spent in the light area. |
| LQFM032 | Rodent | Open-Field Test | Increased crossings and time spent at the center. |
| ICI 190,622 | Rats, Monkeys | Not specified | Potent anxiolytic effects. researchgate.net |
Advanced Research Directions and Future Perspectives for Pyrazolyl Piperidine Compounds
Design and Synthesis of Next-Generation Pyrazolyl-Piperidine Hybrids
The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a cornerstone for developing next-generation pyrazolyl-piperidine compounds. researchgate.net This strategy aims to create synergistic effects, where the hybrid molecule exhibits improved activity or a better pharmacological profile than the individual components. The pyrazole (B372694) nucleus is a particularly valuable component in this regard, as it is found in numerous FDA-approved drugs and is known for a wide spectrum of biological activities, including anticancer and anti-inflammatory effects. nih.govresearchgate.netnih.gov
The introduction of chirality into drug molecules is a critical strategy for enhancing therapeutic profiles, as different enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and toxicities. Chiral piperidine (B6355638) scaffolds are prevalent in a large number of active pharmaceuticals and are known to modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. mdpi.com
The synthesis of enantiomerically pure pyrazolyl-piperidine analogues is an area of active research. Methodologies for the enantioselective synthesis of the piperidine ring, a common structural motif in bioactive compounds, are well-established and can be adapted for these hybrids. mdpi.com Techniques such as asymmetric hydrogenation of pyridine (B92270) precursors using chiral catalysts (e.g., iridium, rhodium, or palladium complexes) or the use of chiral auxiliaries and organocatalysts in cyclization reactions can yield piperidines with controlled stereochemistry. mdpi.com
For instance, the development of novel synthetic strategies for pyrazole-fused piperidines has been reported, with methods for separating the resulting chiral compounds using techniques like preparative High-Performance Liquid Chromatography (HPLC). The creation of specific stereoisomers allows for a more detailed exploration of the structure-activity relationship (SAR), enabling researchers to identify the optimal three-dimensional arrangement for target binding and biological activity.
Rational drug design, often guided by computational methods, is pivotal for optimizing the therapeutic properties of pyrazolyl-piperidine compounds. This approach relies on understanding the structure-activity relationships (SAR) to make targeted modifications that enhance potency, selectivity, and pharmacokinetic (ADME - absorption, distribution, metabolism, and excretion) properties. researchgate.net
Structure-based drug design is a powerful tool, particularly when the crystal structure of the target protein is known. For example, in the development of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519) as a cyclin-dependent kinase (CDK) inhibitor, fragment-based X-ray crystallography was used to identify key binding interactions, guiding the optimization of the pyrazole-piperidine scaffold to achieve nanomolar affinity. nih.gov Molecular docking studies are frequently employed to predict the binding modes of newly designed analogues within the active site of a target protein, as demonstrated in the design of pyrazolyl piperidine analogues as Factor Xa (FXa) inhibitors. researchgate.net These computational insights help prioritize which compounds to synthesize, saving time and resources.
Ligand-based approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are used when structural information of the target is limited. tandfonline.comnih.gov By building mathematical models that correlate the structural features of a series of compounds with their biological activity, researchers can predict the potency of virtual compounds and guide the design of new derivatives with improved properties. tandfonline.comnih.gov This strategy has been applied to furan-pyrazole piperidine derivatives to model their antiproliferative activities. tandfonline.comnih.gov
Key strategies for improving therapeutic profiles include:
Modulating Lipophilicity: Adjusting the lipophilicity (often measured as cLogP) can significantly impact a compound's solubility, permeability, and metabolic stability. SAR studies on phenyldihydropyrazolones linked to a piperidine moiety showed that more apolar compounds generally exhibited better activity against Trypanosoma cruzi.
Introducing Polar Groups: While high lipophilicity can improve potency, it can also lead to poor pharmacokinetic properties. The introduction of specific polar groups can improve solubility and reduce off-target toxicity.
Blocking Metabolic Hotspots: Identifying and modifying sites on the molecule that are susceptible to metabolic degradation can increase the compound's half-life and oral bioavailability.
The following table presents data on rationally designed pyrazolyl piperidine analogues targeting Factor Xa, illustrating the impact of different substitutions on inhibitory activity. researchgate.net
| Compound | Substitution (R) | FXa Inhibition IC₅₀ (nM) | Anticoagulant Activity (PT Assay) |
|---|---|---|---|
| 4a | 4-Chlorophenyl | 13.4 | High |
| 4b | 4-Fluorophenyl | 21.2 | Moderate |
| 4c | 4-Bromophenyl | 15.8 | High |
| 4d | 4-Nitrophenyl | 43.1 | Low |
| 4e | Phenyl | 35.5 | Moderate |
Exploration of Multi-Targeting Ligands within the Pyrazolyl-Piperidine Class
The "one molecule, one target" paradigm has been challenged by the complexity of many diseases, which often involve multiple biological pathways. The development of multi-target or polypharmacological ligands, which are single molecules designed to interact with two or more distinct targets, is an emerging strategy to achieve greater therapeutic efficacy and potentially overcome drug resistance. nih.gov The pyrazolyl-piperidine scaffold is well-suited for this approach due to its chemical tractability and ability to be decorated with various functional groups to engage different binding sites.
A notable example is the discovery of pyrazolo-piperidine derivatives that exhibit a unique triple-action anti-HIV-1 profile. nih.govresearchgate.net A lead compound from this class was found to act simultaneously as:
A non-nucleoside reverse transcriptase (NNRT) inhibitor, targeting a viral enzyme.
A CCR5 antagonist, blocking a host chemokine receptor used by M-tropic HIV-1 for entry.
A CXCR4 antagonist, blocking another host receptor used by T-tropic HIV-1 for entry.
This multi-pronged attack on both host and pathogen targets from a single molecule represents a significant advancement, offering a potential reduction in the number of co-administered drugs in antiretroviral therapy and a higher barrier to the development of viral resistance. nih.govresearchgate.net Similarly, pyrazoline derivatives have been investigated as potential dual inhibitors for antifungal targets. nih.gov The design of such multi-target agents requires a deep understanding of the structural biology of all intended targets to create a pharmacophore that can effectively interact with each one.
Synergistic Applications of Artificial Intelligence, Cheminformatics, and Experimental Research
The integration of computational methods with experimental research is accelerating the drug discovery process for pyrazolyl-piperidine compounds. Artificial intelligence (AI), machine learning (ML), and cheminformatics are no longer just supplementary tools but are becoming central to the design-synthesis-test-analyze cycle. nih.govresearchgate.netnih.gov
Cheminformatics and QSAR: Quantitative Structure-Activity Relationship (QSAR) studies are a prime example of this synergy. nih.govresearchgate.net By analyzing a dataset of synthesized pyrazolyl-piperidine analogues and their measured biological activities, QSAR models can be built to identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that govern potency. nih.govresearchgate.net These models can then be used to virtually screen large libraries of potential compounds, prioritizing those with the highest predicted activity for synthesis and testing. This approach was successfully used for a series of furan-pyrazole piperidine derivatives to model their inhibitory activity against the Akt1 kinase and their antiproliferative effects on cancer cell lines. tandfonline.comnih.gov
AI and Machine Learning: AI and ML are taking computational drug design a step further. Deep learning models can analyze vast and complex datasets to identify non-obvious relationships between chemical structures and biological outcomes. mdpi.com These technologies can be applied to:
De Novo Drug Design: Generating entirely new molecular structures with desired properties.
Predictive Modeling: Accurately predicting ADMET properties, off-target effects, and binding affinities. nih.gov
Virtual Screening: Screening massive virtual libraries of compounds far more quickly and efficiently than traditional methods. nih.gov
The synergy is evident as computational predictions guide experimental work, and the resulting experimental data is then used to refine and improve the computational models, creating a powerful feedback loop that accelerates the identification of promising drug candidates. researchgate.net
Development as Chemical Probes for Biological System Elucidation
Beyond their direct therapeutic potential, highly potent and selective pyrazolyl-piperidine derivatives serve as valuable chemical probes. A chemical probe is a small molecule designed to interact with a specific protein target, allowing researchers to study the biological function of that target in cells and organisms. rjpbr.com The development of such tools is crucial for target validation and for dissecting complex biological pathways.
To be effective, a chemical probe must possess several key characteristics:
High Potency: It should interact with its target at low concentrations to minimize off-target effects.
High Selectivity: It must show minimal interaction with other related and unrelated proteins.
Cellular Activity: It must be able to cross cell membranes and engage its target in a cellular context.
For example, the development of pyrazole-based inhibitors of meprin α and β, a class of metalloproteinases, has yielded compounds with high potency and selectivity. researchgate.net A highly selective inhibitor of meprin α can be used to investigate its specific roles in pathophysiology, distinguishing its functions from those of the closely related meprin β. Similarly, the potent and selective CDK inhibitor AT7519, derived from a pyrazole-piperidine scaffold, can be used as a chemical probe to explore the cellular consequences of inhibiting specific cyclin-dependent kinases. nih.gov
Expanding Therapeutic Horizons and Untapped Biological Spaces for Pyrazolyl-Piperidines
The versatility of the pyrazolyl-piperidine scaffold suggests that its therapeutic potential is far from fully exploited. While research has focused on areas like cancer, inflammation, and infectious diseases, there are numerous other biological spaces where these compounds could make an impact. researchgate.netresearchgate.netmdpi.com
Computational tools like PASS (Prediction of Activity Spectra for Substances) and target prediction software can be used to analyze the pyrazolyl-piperidine structure and predict potential interactions with a wide range of biological targets, suggesting new therapeutic applications. clinmedkaz.org
Potential untapped or expanding therapeutic areas include:
Neurodegenerative Diseases: The pyrazole scaffold has been incorporated into inhibitors of targets relevant to Alzheimer's and Parkinson's diseases, such as monoamine oxidase B (MAO-B) and dual leucine (B10760876) zipper kinase (DLK). mdpi.com The piperidine moiety is also a common feature in centrally active drugs, suggesting that pyrazolyl-piperidine hybrids could be designed to cross the blood-brain barrier and address neurological targets.
Antitubercular Agents: Novel 1,3,5-trisubstituted pyrazoles have shown potent activity against Mycobacterium tuberculosis, including drug-resistant strains, by inhibiting the essential MmpL3 protein. nih.gov Further exploration of pyrazolyl-piperidine structures could yield new generations of antitubercular drugs with improved properties.
Metabolic Diseases: Pyrazole derivatives have been investigated for their potential in treating diabetes. researchgate.net The adaptability of the hybrid scaffold could be leveraged to design agents that modulate key targets in metabolic pathways.
Cardiovascular Conditions: The development of Factor Xa inhibitors demonstrates the potential of this class in treating thromboembolic disorders. researchgate.net There may be opportunities to target other proteins involved in cardiovascular disease.
The continued exploration of new synthetic methodologies, coupled with advanced computational design and a deeper understanding of disease biology, will undoubtedly uncover novel applications for pyrazolyl-piperidine compounds, expanding their therapeutic horizons into previously untapped biological spaces.
Q & A
Q. What are the key structural features and characterization methods for 4-(1-Phenyl-1H-pyrazol-4-yl)piperidine?
The compound consists of a piperidine ring substituted at the 4-position with a 1-phenylpyrazole moiety. Key characterization methods include:
- NMR spectroscopy : To confirm proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm and piperidine protons at δ 1.5–3.5 ppm) .
- X-ray crystallography : Resolves bond lengths and angles (e.g., N–C bond lengths of ~1.34 Å in the pyrazole ring) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (227.31 g/mol) and fragmentation patterns .
Q. What are the standard synthetic routes for this compound?
A common method involves:
- Cu(I)-catalyzed click chemistry : Reacting 4-azidopiperidine with phenylacetylene under reflux in THF/acetone (5:1) for 24 hours .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields >90% purity. Reaction progress is monitored via TLC (Rf ~0.4 in ethyl acetate) .
Q. Which analytical techniques are critical for purity assessment?
- HPLC : Using a C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm .
- Elemental analysis : Confirms C, H, N content (e.g., C: 73.8%, H: 7.5%, N: 18.7%) .
Q. What safety protocols should be followed during handling?
- Use PPE (gloves, goggles) in a fume hood.
- Store at room temperature in airtight containers.
- Refer to Safety Data Sheets (SDS) for spill management and first-aid measures (e.g., eye irrigation with water for 15 minutes) .
Advanced Research Questions
Q. How can synthetic yields be optimized when scaling reactions?
- Reaction condition screening : Vary solvents (e.g., DMF vs. THF) and catalysts (e.g., CuI vs. Ru complexes) to improve yield from 60% to >85% .
- Computational modeling : Use density functional theory (DFT) to identify transition states and optimize reaction pathways (e.g., Gibbs free energy barriers <25 kcal/mol) .
Q. How do structural modifications influence biological activity?
- Molecular docking : Replace the phenyl group with electron-withdrawing substituents (e.g., -Cl) to enhance binding affinity to kinase targets (ΔG < -9 kcal/mol) .
- Enzyme inhibition assays : Test derivatives against acetylcholinesterase (IC50 values < 1 µM vs. parent compound IC50 ~5 µM) .
Q. How to resolve contradictions in biological data across studies?
- Meta-analysis : Compare assay conditions (e.g., pH, temperature) and cell lines (e.g., HEK293 vs. HeLa) to identify variability sources .
- Dose-response validation : Replicate studies with standardized protocols (e.g., 72-hour incubation, 10% FBS media) .
Q. What computational tools integrate with experimental design?
- Reaction path searches : Combine quantum mechanics (e.g., Gaussian 16) with machine learning to predict optimal reaction conditions .
- Molecular dynamics simulations : Analyze ligand-receptor binding stability (RMSD < 2 Å over 100 ns trajectories) .
Q. How to transition from lab-scale synthesis to pilot-scale production?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
